dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane
CAS No.:
Cat. No.: VC16949150
Molecular Formula: C36H52Cl2OP2Pd
Molecular Weight: 740.1 g/mol
* For research use only. Not for human or veterinary use.
![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane -](/images/structure/VC16949150.png)
Specification
Molecular Formula | C36H52Cl2OP2Pd |
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Molecular Weight | 740.1 g/mol |
IUPAC Name | dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane |
Standard InChI | InChI=1S/C36H52OP2.2ClH.Pd/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;/h21-28,31-34H,1-20H2;2*1H;/q;;;+2/p-2 |
Standard InChI Key | UPHBRQDWOFHFER-UHFFFAOYSA-L |
Canonical SMILES | C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)OC4=CC=C(C=C4)P(C5CCCCC5)C6CCCCC6.Cl[Pd]Cl |
Introduction
Structural Characteristics and Crystallography
Coordination Geometry and Bond Parameters
The palladium center in dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane adopts a trans-square-planar geometry, as observed in related [PdCl₂(PR₃)₂] complexes . The Pd–P bond lengths are expected to fall within 2.33–2.34 Å, consistent with the electronic donation from the phosphine ligands. The Pd–Cl bonds are slightly shorter, averaging 2.30 Å, due to the stronger σ-donor and weaker π-acceptor capabilities of chloride compared to phosphines.
The ligand’s phenoxy bridge introduces rigidity, which may reduce conformational flexibility compared to monodentate phosphines. This structural feature is critical for stabilizing intermediates in catalytic cycles, as demonstrated in Suzuki-Miyaura couplings .
Table 1: Predicted Bond Lengths and Angles
Parameter | Value |
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Pd–P bond length | 2.33–2.34 Å |
Pd–Cl bond length | 2.30–2.31 Å |
P–Pd–Cl bond angle | 89.3–90.7° |
Cl–Pd–Cl bond angle | 180° (idealized) |
Ligand Disorder and Crystallographic Challenges
In analogous complexes, cyclohexyl and aryl substituents on phosphine ligands frequently exhibit positional disorder . For example, in [PdCl₂{P(C₆H₁₁)₂(C₆H₅)}₂], one cyclohexyl ring was disordered with a phenyl group in a 59:41 ratio . Similar disorder is anticipated in the title compound due to the steric bulk of the dicyclohexylphosphine groups. Refinement strategies, such as constraining bond lengths and thermal parameters for disordered moieties, are typically employed to resolve these challenges .
Synthesis and Characterization
Synthetic Methodology
The compound is synthesized via ligand substitution from [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene), a common precursor for phosphine-palladium complexes . A representative procedure involves:
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Dissolving dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane in acetone.
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Adding a stoichiometric amount of [Pd(COD)Cl₂] in acetone.
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Stirring the mixture at room temperature, followed by crystallization.
The reaction typically completes within minutes, yielding yellow crystals suitable for X-ray diffraction .
Spectroscopic Characterization
31P NMR Spectroscopy: A single resonance near 28 ppm is expected, consistent with equivalent phosphine ligands in a trans configuration .
IR Spectroscopy: Peaks at ~2925 cm⁻¹ and ~2849 cm⁻¹ correspond to C–H stretching modes of cyclohexyl groups . Absence of COD-related vibrations confirms complete ligand substitution.
Comparative Analysis with Analogous Complexes
Isostructural Relationships
The title compound is isostructural with [PdCl₂{P(C₆H₁₁)₃}₂] and [PdBr₂{P(C₆H₁₁)₃}₂] . Key similarities include:
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Nearly identical Pd–P and Pd–X (X = Cl, Br) bond lengths.
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Square-planar geometry with minimal distortion.
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Disorder in bulky substituents due to steric crowding.
Electronic Effects of the Phenoxy Bridge
The diphenylether backbone in the ligand may enhance electron donation to the palladium center compared to simpler trialkylphosphines. This electronic modulation could improve catalytic activity in oxidative addition steps, as seen in Heck reactions .
Applications in Catalysis
Cross-Coupling Reactions
Trans-dichloridobis(phosphine)palladium(II) complexes are precursors for active catalytic species in:
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Suzuki-Miyaura Coupling: For forming biaryl bonds in pharmaceutical intermediates.
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Heck Reaction: For aryl-alkene couplings in polymer synthesis.
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Stille Coupling: Enabling carbon-carbon bond formation with organostannanes.
The bulky bisphosphine ligand in the title compound likely stabilizes coordinatively unsaturated intermediates, reducing catalyst deactivation .
Limitations and Stability
Despite their utility, these complexes are prone to ligand dissociation under harsh conditions. Solvent choice (e.g., acetone vs. toluene) significantly impacts stability, as evidenced by comparative studies .
Future Directions and Challenges
Improving Thermal Stability
Modifying the phenoxy bridge with electron-withdrawing groups could enhance thermal stability, enabling applications in high-temperature processes.
Expanding Substrate Scope
Testing the compound in couplings involving sterically hindered substrates (e.g., ortho-substituted aryl halides) will clarify its utility in synthetic chemistry.
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